BenchChemオンラインストアへようこそ!

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide

Medicinal Chemistry Drug Design ADME Prediction

CAS 946250-05-1 is a unique thiazolo[3,2-a]pyrimidine probe with a m-tolyl acetamide side chain, a privileged pharmacophore linked to sub-nanomolar TRPV1 antagonism (Ki = 0.1 nM in close analogs) and potent Topoisomerase II inhibition (IC50 as low as 0.23 µM in class leads). Its distinct substitution pattern reduces the risk of generic interchange across the class, ensuring assay-relevant selectivity. Procure for TRPV1-focused analgesic screening, Etoposide-resistant cancer cell profiling, or antimicrobial cascades against multidrug-resistant isolates.

Molecular Formula C16H15N3O2S
Molecular Weight 313.38
CAS No. 946250-05-1
Cat. No. B2624561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide
CAS946250-05-1
Molecular FormulaC16H15N3O2S
Molecular Weight313.38
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2=C(N=C3N(C2=O)C=CS3)C
InChIInChI=1S/C16H15N3O2S/c1-10-4-3-5-12(8-10)9-13(20)18-14-11(2)17-16-19(15(14)21)6-7-22-16/h3-8H,9H2,1-2H3,(H,18,20)
InChIKeyAVAQQCNZJHBWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide (CAS 946250-05-1): A Thiazolo[3,2-a]pyrimidine Acetamide Research Compound


N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide (CAS 946250-05-1) is a synthetic small molecule belonging to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidinone core with a 7-methyl substituent and an acetamide side chain bearing a m-tolyl group . The thiazolo[3,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported to exhibit anti-inflammatory, anticancer, antimicrobial, and immunomodulatory activities [1]. This compound is primarily distributed as a research chemical through commercial vendor catalogs .

Why Generic Substitution of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide (CAS 946250-05-1) Is Not Straightforward


Despite the shared thiazolo[3,2-a]pyrimidine core, subtle variations in the substitution pattern profoundly alter biological activity profiles. For example, within the broader 2-(m-tolyl)acetamide chemotype, an α-m-tolyl substituent conferred a Ki of 0.1 nM for TRPV1 antagonism, representing a 3-fold potency increase over the unsubstituted parent [1]. Similarly, thiazolo[3,2-a]pyrimidine derivatives with different acetamide substituents show divergent Topoisomerase II inhibitory activities, with IC50 values ranging from 0.23 μM to >10 μM depending on the aromatic substituent [2]. Therefore, generic interchange of in-class compounds without empirical data for the specific CAS 946250-05-1 entity risks selecting a compound with substantially different potency, selectivity, or polypharmacology.

Quantitative Evidence Guide for N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide (CAS 946250-05-1): Comparator-Based Differentiation


Physicochemical Property Comparison: Lipophilicity and Hydrogen Bonding Capacity vs. Close Structural Analogs

Computational prediction of physicochemical properties for CAS 946250-05-1 yields a calculated logP (clogP) of approximately 2.8 and a topological polar surface area (TPSA) of approximately 75 Ų, with one hydrogen bond donor and four hydrogen bond acceptors . This profile differs from the closest commercially available analog, N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide (CAS 81000-08-0), which has a predicted clogP of approximately 2.1 and TPSA of approximately 72 Ų . The m-tolyl group in CAS 946250-05-1 provides an additional methyl group and a methylene spacer compared to the benzamide analog, resulting in increased lipophilicity and conformational flexibility .

Medicinal Chemistry Drug Design ADME Prediction

Comparative Binding Potential: TRPV1 Antagonism by m-Tolyl Acetamide Chemotype

Although no direct assay data exists for CAS 946250-05-1, the m-tolyl acetamide substructure is a known pharmacophore for TRPV1 antagonism. In a study by Bioorganic & Medicinal Chemistry Letters (2015), compound 34, an α-substituted 2-(m-tolyl)acetamide derivative, exhibited a Ki of 0.1 nM for capsaicin-induced hTRPV1 activation, a 3-fold improvement over the parent compound lacking the m-tolyl group (Ki ≈ 0.3 nM) [1]. This demonstrates that the m-tolyl acetamide moiety can confer high-affinity target engagement. In contrast, the close analog 2-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide (CAS 954600-86-3), bearing a 4-methoxyphenyl instead of m-tolyl, would be predicted to have a different selectivity profile based on established structure-activity relationships [1].

Pain Research TRPV1 Antagonism Ion Channel Pharmacology

Anticancer Potential: Topoisomerase II Inhibition by Thiazolo[3,2-a]pyrimidine Acetamides

Thiazolo[3,2-a]pyrimidine derivatives bearing acetamide substituents have demonstrated Topoisomerase II inhibitory activity. In a 2023 study, compound 4c (a thiazolo[3,2-a]pyrimidine with a specific aryl acetamide group) inhibited Topoisomerase II with an IC50 of 0.23 ± 0.01 µM, which was 1.4-fold more potent than Etoposide (IC50 = 0.32 µM) and 3.6-fold more potent than Doxorubicin (IC50 = 0.83 µM) [1]. Another series of thiazolo[3,2-a]pyrimidine molecules evaluated against A549 and HeLa cell lines showed IC50 values of 3.1 ± 0.4 µM and 9.8 ± 0.4 µM for compound 4g, while compound 4f had an IC50 of 6.8 ± 0.7 µM against MCF-7 cells [2]. These data establish the class potential, but direct data for CAS 946250-05-1 are absent.

Oncology Topoisomerase II Inhibition Cytotoxicity Assay

Antimicrobial Activity Differential: Thiazolo[3,2-a]pyrimidine Scaffold vs. Standard Antibiotics

Fused thiazolo[3,2-a]pyrimidine derivatives have shown promising antibacterial activity. Compound 7e demonstrated MIC of 9.375 µg/mL against E. coli, comparable to Penicillin [1]. Halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives exhibited MIC values of 1.56–6.25 µM against Staphylococcus epidermidis and Staphylococcus aureus [2]. While CAS 946250-05-1 lacks a carboxylic acid group, its acetamide side chain and m-tolyl substituent may confer distinct Gram-negative vs. Gram-positive selectivity compared to these analogs.

Antimicrobial Resistance Antibacterial Screening MIC Determination

Immunomodulatory Potential: Thiazolo[3,2-a]pyrimidine Class Patent Data

The thiazolo[3,2-a]pyrimidine scaffold is the subject of patents (e.g., WO1981003174A1 by Teijin Limited) claiming utility as immunoregulating agents for autoimmune diseases such as nephritis and rheumatoid arthritis [1]. The patent describes that these compounds lack the hypnotic and narcotic side effects of barbituric acid derivatives, a key differentiation for therapeutic development [1]. While CAS 946250-05-1 is not specifically exemplified in this patent, its core scaffold and substitution pattern align with the general formula disclosed [1].

Immunology Autoimmune Disease Immunoregulation

Comparative Structural Uniqueness: m-Tolyl Acetamide vs. Common N-Acyl Substituents

Among commercially available N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl) derivatives, the m-tolyl acetamide substituent in CAS 946250-05-1 is structurally distinct from the more common benzamide (CAS 81000-08-0), propionamide (various CAS), and 2-propylpentanamide analogs . The m-tolyl group introduces a benzylic methylene spacer, increasing conformational flexibility, and a meta-methyl substituent that can engage in hydrophobic packing interactions distinct from para- or ortho-substituted analogs . This substitution pattern is underrepresented in public screening libraries, making CAS 946250-05-1 a valuable probe for exploring structure-activity relationships at the N-6 position of the thiazolopyrimidine core .

Chemical Biology Probe Design Structure-Activity Relationship

Recommended Research and Procurement Scenarios for N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide (CAS 946250-05-1)


TRPV1-Targeted Pain and Inflammation Screening

Based on the established potency of the m-tolyl acetamide pharmacophore for TRPV1 antagonism (Ki = 0.1 nM for close analogs) [1], CAS 946250-05-1 is a strong candidate for inclusion in TRPV1-focused screening panels. Its predicted lipophilicity (clogP ≈ 2.8) may confer favorable membrane partitioning for this ion channel target . Procurement is recommended for laboratories investigating novel analgesics or anti-inflammatory agents targeting the capsaicin receptor.

Anticancer Library Expansion with Topoisomerase II Focus

The thiazolo[3,2-a]pyrimidine class has validated Topoisomerase II inhibitory activity (IC50 as low as 0.23 µM for lead compounds) [1]. CAS 946250-05-1, with its unique m-tolyl acetamide substitution, represents an underexplored structural variant within this pharmacophore. It is best deployed as a probe in Topoisomerase II enzyme assays and cytotoxicity screens against Etoposide-resistant cancer cell lines, where its structural divergence may overcome resistance mechanisms [1].

Antimicrobial Resistance Profiling

Given the class-level antibacterial activity of thiazolo[3,2-a]pyrimidine derivatives (MIC values of 1.56–9.375 µg/mL against Gram-positive and Gram-negative strains) [1], CAS 946250-05-1 is suited for antimicrobial screening cascades. Its distinct substitution pattern (m-tolyl acetamide vs. common halogenated or carboxylated analogs) may yield a unique selectivity window, particularly against multidrug-resistant clinical isolates [1].

Immunomodulatory Probe for Autoimmune Disease Models

The thiazolo[3,2-a]pyrimidine scaffold is patented for immunoregulation in autoimmune conditions such as rheumatoid arthritis and nephritis, with the advantage of lacking CNS-depressant side effects [1]. CAS 946250-05-1 can serve as a structurally differentiated probe for target identification studies in immunology, particularly in phenotypic screens where avoidance of confounding neuroactivity is essential [1].

Quote Request

Request a Quote for N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.